Home > Products > Screening Compounds P5923 > β-Amyloid 15-21
β-Amyloid 15-21 -

β-Amyloid 15-21

Catalog Number: EVT-242781
CAS Number:
Molecular Formula: C₄₃H₆₅N₉O₉
Molecular Weight: 852.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-amyloid (15-21) is a fragment of Amyloid-β peptide, maybe used in the research of neurological disease.
Overview

β-Amyloid 15-21 is a peptide fragment derived from the larger amyloid-beta protein, which plays a significant role in the pathophysiology of Alzheimer's disease. This specific segment consists of the amino acids from positions 15 to 21 of the amyloid-beta sequence, which is crucial in understanding amyloid aggregation and plaque formation associated with neurodegeneration.

Source

β-Amyloid peptides are generated through the proteolytic processing of the amyloid precursor protein. The cleavage occurs primarily by two enzymes: β-secretase and γ-secretase, which sequentially cleave the precursor protein to release various lengths of amyloid-beta, including β-Amyloid 15-21. This fragment has been studied for its implications in Alzheimer's disease pathology and its potential as a target for therapeutic interventions.

Classification

β-Amyloid 15-21 falls under the classification of neurotoxic peptides and is part of a broader category known as amyloid peptides. These peptides are characterized by their propensity to misfold and aggregate into fibrillar structures, contributing to amyloid plaque formation in the brains of individuals with Alzheimer's disease.

Synthesis Analysis

The synthesis of β-Amyloid 15-21 can be approached through various methods, including solid-phase peptide synthesis (SPPS) and semi-synthetic techniques.

Methods

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a solid support resin. The process includes:
    • Deprotection: Removal of protective groups from the amino acids.
    • Coupling: Addition of the next amino acid in the sequence.
    • Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid.
    • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) .
  2. Semi-Synthetic Methods: These involve expressing longer amyloid-beta peptides in bacterial systems, followed by selective cleavage and modification to yield shorter fragments like β-Amyloid 15-21. For example, using a fusion protein approach allows for efficient production and purification .

Technical Details

The synthesis typically requires careful control of reaction conditions to prevent premature aggregation, which is a common challenge with amyloid-beta peptides. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptides .

Molecular Structure Analysis

β-Amyloid 15-21 has a specific molecular structure characterized by its sequence:

  • Sequence: Aspartic acid (D), Glutamic acid (E), Phenylalanine (F), Glycine (G), Serine (S), and Methionine (M).

Structure Data

The molecular formula for β-Amyloid 15-21 can be represented as C34H47N7O8S, with a molecular weight of approximately 685.8 g/mol. The peptide adopts a flexible conformation that can lead to aggregation under physiological conditions, contributing to its neurotoxic properties .

Chemical Reactions Analysis

The primary chemical reactions involving β-Amyloid 15-21 include:

  • Aggregation Reactions: The peptide can undergo self-association to form oligomers and fibrils, which are hallmarks of amyloid pathology.
  • Interactions with Metal Ions: Research indicates that β-Amyloid peptides can bind metal ions like copper and zinc, influencing their aggregation behavior and neurotoxicity .

Technical Details

These reactions can be studied using techniques such as circular dichroism spectroscopy and dynamic light scattering, which provide insights into the conformational changes and size distribution of peptide aggregates.

Mechanism of Action

The mechanism by which β-Amyloid 15-21 exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of β-Amyloid can disrupt neuronal membranes, leading to cell death.
  2. Inflammatory Response: The presence of amyloid plaques triggers an inflammatory response from microglia in the brain, exacerbating neurodegeneration.
  3. Calcium Dysregulation: Amyloid aggregates can interfere with calcium homeostasis in neurons, contributing to synaptic dysfunction .

Data

Studies have shown that even small aggregates of β-Amyloid can impair long-term potentiation, a critical process for learning and memory .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: β-Amyloid 15-21 is generally soluble in organic solvents but has limited solubility in water.
  • Stability: The peptide is prone to aggregation at physiological pH and temperature.

Chemical Properties

Applications

β-Amyloid 15-21 has significant implications in scientific research:

  1. Alzheimer's Disease Research: This peptide fragment serves as a model for studying amyloid aggregation mechanisms and testing potential therapeutics aimed at inhibiting plaque formation.
  2. Biomarker Development: Measurement of β-Amyloid levels in biological fluids may assist in diagnosing Alzheimer's disease .
  3. Therapeutic Targets: Understanding the role of this fragment in neurotoxicity opens avenues for developing drugs that could mitigate its harmful effects.
Structural Biology of β-Amyloid (15-21)

Sequence-Specific Conformational Dynamics in Aβ Aggregation

The LVFFAED sequence embodies the central hydrophobic cluster (CHC: residues 17-21, LVFFA) and flanking charged residues (Glu22, Asp23). Its conformational dynamics are dominated by:

  • Hydrophobic Collapse: The LVFFA motif, particularly Phe19 and Phe20, drives initial hydrophobic clustering and π-π stacking interactions essential for nucleation. Mutations at Phe19 (e.g., F19G) drastically reduce aggregation propensity [1] [6].
  • Electrostatic Modulation: The C-terminal Glu22 and Asp23 residues introduce charge and potential for salt bridges. While Glu22 can form transient salt bridges (e.g., with Lys28), its negative charge generally creates repulsive forces that must be overcome for aggregation, often via environmental shifts (pH, ions) or interactions with stabilizing cations [1] [5].
  • Secondary Structure Propensity: In monomeric and oligomeric states, this region exhibits high conformational plasticity. Molecular dynamics (MD) simulations consistently show it samples extended, bend, and nascent β-strand conformations. The transition to a stable, extended β-strand conformation is a hallmark of integration into the fibrillar cross-β core [2] [8].
  • Nucleation Epitope: Residues 16-20 (KLVFF) are identified as a primary nucleation site. This segment readily forms structured β-sheets that act as a template for further monomer addition and fibril elongation [1] [6] [10].

Table 1: Key Molecular Interactions within β-Amyloid (15-21) Driving Aggregation Dynamics

ResiduesInteraction TypeRole in AggregationExperimental Evidence
Leu17, Val18Hydrophobic PackingCore stability in oligomers/fibrilsSolid-state NMR, Mutagenesis [1] [10]
Phe19, Phe20π-π Stacking, Hydrophobic CorePrimary nucleation, stability, oligomer toxicityMD, FTIR, Antibody binding [1] [6] [7]
Ala21Hydrophobic Packing, StericPacking interface in fibril coreCryo-EM, SSNMR [4] [6]
Glu22Electrostatic (Salt Bridges/Repulsion)Modulates aggregation rate, fibril polymorphismpH studies, Zn²⁺ binding, Disease mutations (E22G) [1] [5] [10]

Role of β-Amyloid (15-21) in Cross-β Sheet Architecture

The Aβ(15-21) segment is fundamental to establishing the characteristic cross-β spine of amyloid fibrils:

  • Core of the Protofilament: Within mature fibrils, residues ~15-21 (often extending to ~11-24/25) form one of the two core β-strands within each monomer. This strand runs perpendicular to the fibril axis [3] [4] [6].
  • Parallel, In-Register Alignment: Aβ monomers stack such that identical residues align along the fibril axis. Residues 15-21 of one monomer form hydrogen bonds with the same residues on monomers above and below, creating continuous, parallel β-sheets. Phe19 side chains stack directly atop each other, facilitating tight packing [3] [4] [6].
  • Steric Zipper Interface: The β-sheets formed by the 15-21 segment pair face-to-face with another β-sheet (often involving C-terminal residues ~30-40/42). The side chains from these two sheets interdigitate tightly with high shape complementarity, forming a "dry," water-excluding interface termed a steric zipper (Fig. 1B). This zipper, particularly involving the bulky hydrophobic side chains (Val18, Phe19, Phe20, Ala21), provides exceptional stability to the fibril core [3] [6].
  • Fibril Morphology Determinant: Specific interactions within and between sheets involving the 15-21 segment (e.g., salt bridge patterns involving Glu22, packing of Phe19) contribute significantly to the observed structural polymorphism in Aβ fibrils (different fibril structures from the same sequence) [4] [6] [10].

Figure 1: Role of Aβ(15-21) in Cross-β Fibril Architecture

  • A) Schematic of parallel, in-register β-sheets: Monomers stack vertically. Backbone H-bonds (dashed lines) run parallel to the fibril axis. Side chains (e.g., Phe19, red) project outward and stack.
  • B) Steric Zipper: Two β-sheets (each formed by parallel, in-register strands like 15-21) pack face-to-face. Side chains (e.g., LVFFA) interdigitate tightly, excluding water. The Aβ(15-21) segment is crucial for forming one side of this zipper.

Structural Polymorphism in Oligomer vs. Fibril Formation

The Aβ(15-21) segment adopts distinct conformations and organizational states in oligomeric intermediates compared to mature fibrils, contributing to polymorphism:

  • Oligomeric States (Prefibrillar - PFOs): In soluble oligomers (e.g., protofibrils, globulomers), the 15-21 region often exhibits partial disorder or dynamic β-strands. Interactions involving Phe19/Phe20 are present but lack the rigid, extended parallel in-register alignment of fibrils. Spectroscopic studies (Raman, FTIR) show lower β-sheet content and broader peaks in oligomers compared to fibrils [4] [7]. Some oligomer models propose an antiparallel β-hairpin involving residues ~16-22/23 paired with a C-terminal strand (~30-36), differing from the parallel structure in fibrils [7] [8]. This structural flexibility and heterogeneity in oligomers may correlate with their diverse neurotoxic profiles.
  • Fibrillar States: As described in 1.2, the 15-21 segment adopts a rigid, extended parallel β-strand conformation within the highly ordered, stable cross-β core. Solid-state NMR and cryo-EM reveal precise atomic-level structures where residues 15-21 form a well-defined strand with specific side-chain packing and torsion angles [4] [6] [10]. Different fibril polymorphs ("strains") show variations in the exact residue boundaries of the β-strands, the twist of the β-sheets, and the specific side-chain interactions (e.g., involving Glu22) within the core region encompassing 15-21 [4] [6] [10].
  • Impact of Mutations/Disease Variants: Mutations within or near the 15-21 segment (e.g., Arctic E22G, Osaka E22Δ) significantly alter aggregation pathways and the structural features of both oligomers and fibrils. The E22G mutation enhances protofibril formation and results in fibrils with distinct morphology and stability compared to wild-type, demonstrating how perturbations in this region directly influence structural polymorphism and potentially disease phenotype [10].

Table 2: Structural Features of β-Amyloid (15-21) in Oligomers vs. Fibrils

FeatureOligomers (Prefibrillar)Mature Fibrils
Dominant ConformationDynamic β-strands, bends, partial disorderRigid, extended parallel β-strand
β-Sheet OrganizationOften antiparallel or mixed; less orderedStable parallel, in-register alignment
Side Chain PackingLess defined; transient hydrophobic/π-stackingHighly ordered; steric zipper interface
Stability (Denaturation)Lower stability towards GdnHCl/ureaHigh stability; requires strong denaturants
HeterogeneityHigh (multiple coexisting structures)Lower (defined polymorphs, though multiple exist)
Experimental ProbesSolution NMR, CD, Antibody Epitopes (e.g., A11)Solid-state NMR, Cryo-EM, X-ray fiber diffraction

Comparative Analysis of β-Amyloid (15-21) Across Aβ Isoforms (Aβ40 vs. Aβ42)

The core LVFFAED sequence (15-21) is identical in Aβ40 and Aβ42. However, the two additional C-terminal residues in Aβ42 (Ile41, Ala42) profoundly influence the behaviour and interactions of this segment:

  • Enhanced Aggregation Propensity of Aβ42: Aβ42 aggregates significantly faster and forms more oligomers and fibrils than Aβ40. While the 15-21 segment drives nucleation in both, the presence of Ile41/Ala42 in Aβ42 creates a stronger C-terminal hydrophobic patch (residues 29-42). This patch interacts more effectively with the central hydrophobic cluster (CHC: residues 17-21, LVFFA), promoting faster conformational transitions and stabilization of aggregation-prone states [5] [8].
  • Structural Differences in Monomeric Ensembles: Solution NMR and MD studies show that monomeric Aβ42 populates a specific β-hairpin involving residues 16-21 (CHC) and residues 29-36 significantly more than Aβ40. This hairpin, often with a turn around residues 26-27, brings the CHC (including the 15-21 segment) into proximity with the C-terminal hydrophobic region. Ile41 plays a critical role in stabilizing this interaction through hydrophobic contacts with Val36, Val39, and Val40 [8]. Aβ40 monomers, lacking these residues, show a preference for a different, less populated hairpin involving the CHC and residues 9-13.
  • Impact on Oligomer Structure: The stronger intramolecular interaction between the CHC (15-21) and the C-terminus in Aβ42 monomers facilitates the formation of oligomers where these regions are pre-organized for intermolecular interactions. This contributes to the higher population of stable, potentially toxic oligomers (like paranuclei) derived from Aβ42 compared to Aβ40. The specific structure of Aβ42 oligomers often shows more defined β-sheet content involving the 15-21 region early in the pathway [5] [8].
  • Fibril Structure Polymorphism: Both isoforms form fibrils with a cross-β core involving the 15-21 segment as a key β-strand. However, Aβ40 and Aβ42 typically form distinct fibril polymorphs under the same conditions. The longer C-terminus of Aβ42 allows for different packing arrangements and steric zipper interfaces involving residues beyond 40. While the 15-21 strand itself is structurally similar, its context within the overall fold and its interaction partner strands (especially the C-terminal strand) differ between common Aβ40 and Aβ42 fibril structures [4] [6]. For example, some prevalent Aβ42 fibril structures feature a tightly folded U-shape with close contacts between the CHC (15-21) and the extreme C-terminus (e.g., G37-A42), mediated by the additional residues [4].

Table 3: Influence of Aβ42 C-terminus on β-Amyloid (15-21) Segment Compared to Aβ40

AspectAβ40Aβ42Consequence
C-terminal ResiduesEnds at Val40Adds Ile41, Ala42Creates larger hydrophobic C-terminal patch
CHC (17-21) - C-term Hydrophobic InteractionWeaker, less frequentStronger, more frequent (driven by Ile41)Faster nucleation, more stable oligomers
Dominant β-Hairpin in MonomerCHC (17-21) ↔ N-term (9-13) (less populated)CHC (17-21) ↔ 29-36 (more populated)Pre-organizes 15-21 region for aggregation
Oligomer Formation Kinetics/AbundanceSlower, fewer stable oligomersFaster, more abundant stable oligomersHigher neurotoxicity potential
Fibril PolymorphismStructures with less C-term/CHC contactStructures with strong C-term/CHC contact (e.g., U-shape)Isoform-specific fibril "strains"

Properties

Product Name

β-Amyloid 15-21

Molecular Formula

C₄₃H₆₅N₉O₉

Molecular Weight

852.03

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.